N-carbamoylglutamic acid

Descripción general

Descripción

N-carbamoylglutamic acid, also known as carglumic acid, is a synthetic structural analog of N-acetylglutamate. It is primarily used in the treatment of hyperammonemia, a condition characterized by elevated levels of ammonia in the blood. This compound plays a crucial role in the urea cycle, which is essential for the detoxification of ammonia in the liver .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-carbamoylglutamic acid typically involves the reaction of glutamic acid with urea under controlled conditions. One common method includes the preparation of this compound sodium salt, followed by cooling and separation to obtain high-purity this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions: N-carbamoylglutamic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

Clinical Applications

1. Treatment of N-Acetyl Glutamate Synthase Deficiency

N-carbamoyl-L-glutamic acid has been clinically validated for managing N-acetyl glutamate synthase (NAGS) deficiency, a rare genetic disorder leading to elevated ammonia levels in the blood. The drug enhances ureagenesis by activating carbamoyl phosphate synthase 1, effectively reducing ammonia concentrations and alleviating symptoms associated with hyperammonemia.

- FDA Approval : NCG was approved by the U.S. Food and Drug Administration in 2010 for this indication, subsequently gaining approval from the European Medicines Agency for similar uses in Europe .

2. Hyperammonemia in Organic Acidemias

NCG is also indicated for hyperammonemia resulting from organic acidemias such as propionic acidemia (PA) and methylmalonic acidemia (MMA). Studies have demonstrated that NCG significantly lowers ammonia levels in patients experiencing metabolic crises due to these conditions .

- Case Study : A retrospective study showed that patients treated with NCG experienced stabilization of ammonia levels and improved nitrogen balance, reducing the need for more invasive treatments like hemodialysis .

Research Findings

Recent studies have expanded the understanding of NCG's applications beyond inherited metabolic disorders:

3. Nutritional Supplementation in Livestock

Research has indicated that dietary supplementation with N-carbamoyl-L-glutamic acid can improve growth metrics and immunological responses in livestock, particularly late-gestation cows. In one study:

- Experimental Design : Late-gestation Angus heifers were supplemented with 30 g/day of NCG. Metabolomic analyses revealed significant changes in serum protein levels and metabolic pathways related to lipid metabolism, suggesting enhanced calf growth and development .

Comparative Efficacy

A summary of clinical studies comparing N-carbamoyl-L-glutamic acid with traditional treatments reveals its effectiveness:

Case Studies

Several case studies illustrate the therapeutic potential of N-carbamoyl-L-glutamic acid:

- Neonatal Hyperammonemia : A case involving a neonate with suspected urea cycle disorders showed rapid normalization of ammonia levels upon administration of NCG, confirming its utility in acute settings .

- Adult Patients : Long-term treatment outcomes indicate that adult patients with late-onset forms of NAGS deficiency also benefit from NCG therapy, experiencing improved ammonia control and dietary flexibility .

Mecanismo De Acción

N-carbamoylglutamic acid functions as an allosteric activator of the enzyme carbamoyl phosphate synthetase 1 (CPS1), which is the first enzyme in the urea cycle. By activating CPS1, this compound enhances the conversion of ammonia to urea, thereby reducing ammonia levels in the blood. This mechanism is crucial for preventing the toxic effects of hyperammonemia .

Comparación Con Compuestos Similares

N-acetylglutamate: A naturally occurring compound that also activates CPS1.

N-carbamoyl-L-glutamic acid: Another structural analog with similar functions.

Uniqueness: N-carbamoylglutamic acid is unique in its high efficacy and stability compared to other similar compounds. It has a longer half-life and is more effective in activating CPS1, making it a preferred choice for treating hyperammonemia .

Actividad Biológica

N-Carbamoylglutamic acid (NCG) is a synthetic analogue of N-acetylglutamate (NAG) and plays a significant role in various biological processes, particularly in enhancing the urea cycle and promoting endogenous synthesis of arginine. This article explores the biological activity of NCG, focusing on its mechanisms, effects on metabolism, and therapeutic applications.

NCG acts primarily as an allosteric activator of carbamoyl phosphate synthase I (CPS-I), which is crucial for the urea cycle. By activating CPS-I, NCG enhances ureagenesis, thereby facilitating the detoxification of ammonia in the liver. This mechanism is especially important for patients with N-acetylglutamate synthase (NAGS) deficiency, as it allows for improved nitrogen metabolism and reduced ammonia levels in the bloodstream .

1. Impact on Lipid Metabolism and Inflammation

Research indicates that NCG supplementation can ameliorate lipid metabolism and inflammation. A study conducted on Japanese seabass showed that NCG reduced fat deposition by regulating key enzymes involved in lipid metabolism such as HMG-CoA reductase and lipoprotein lipase. Furthermore, it decreased the expression of pro-inflammatory cytokines, suggesting a protective effect against inflammation-induced apoptosis .

2. Growth Performance in Livestock

NCG has been shown to enhance growth performance in piglets. In a controlled study, piglets fed with NCG exhibited increased average daily gain and improved feed conversion ratios compared to control groups. The supplementation also positively affected intestinal microbiota composition, promoting beneficial genera such as Lactobacillus while reducing harmful bacteria linked to inflammation .

3. Clinical Applications

NCG has received regulatory approval for treating hyperammonemia associated with NAGS deficiency and other metabolic disorders. Clinical studies have demonstrated its efficacy in reducing blood ammonia levels significantly, allowing for dietary protein liberalization in affected patients . For example, a retrospective study highlighted that NCG treatment led to notable improvements in ammonia control among patients with organic acidemias .

Case Study: Treatment of Hyperammonemia

A clinical trial involving patients with NAGS deficiency revealed that administration of NCG resulted in rapid normalization of ammonia levels. In one notable case, an adult patient experiencing hyperammonemic encephalopathy showed significant recovery after starting NCG therapy, underscoring its potential as a therapeutic agent for metabolic disorders .

Comparative Data on Biological Activity

Propiedades

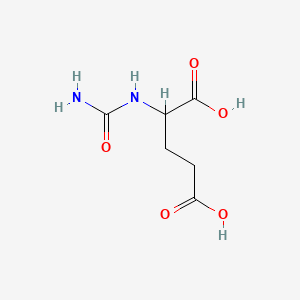

IUPAC Name |

2-(carbamoylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQLHJZYVOQKHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394940, DTXSID60859596 | |

| Record name | 2-[(aminocarbonyl)amino]pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Carbamoylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40860-26-2 | |

| Record name | 2-[(aminocarbonyl)amino]pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.